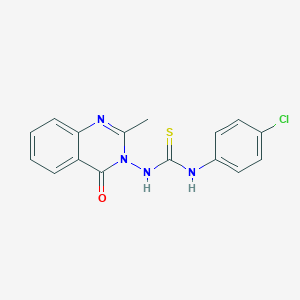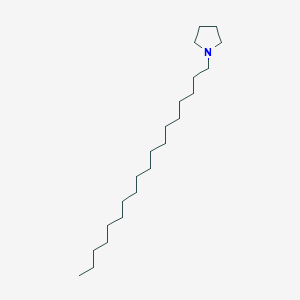
Pyrrolidine, 1-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-octadecyl-: is an organic compound with the molecular formula C22H43NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. . Pyrrolidine derivatives are widely studied due to their significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivatives typically involves the reaction of pyrrolidine with long-chain fatty acids or their derivatives. For instance, 1-octadecylpyrrolidine can be synthesized by reacting pyrrolidine with octadecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-octadecylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amines .
Applications De Recherche Scientifique
Chemistry: Pyrrolidine derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules and are valuable in the development of new materials .
Biology: In biological research, pyrrolidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating biological pathways and have applications in drug discovery .
Medicine: Pyrrolidine derivatives have been investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, agrochemicals, and surfactants. Their unique chemical properties make them valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific derivative and its target. For example, some pyrrolidine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate binding .
Comparaison Avec Des Composés Similaires
Pyrrolizines: These compounds have a similar nitrogen-containing ring structure but differ in their chemical properties and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which significantly alters its reactivity and applications.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
Uniqueness: 1-octadecylpyrrolidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and lipid-based drug delivery systems .
Propriétés
Numéro CAS |
102886-04-4 |
|---|---|
Formule moléculaire |
C22H45N |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
1-octadecylpyrrolidine |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h2-22H2,1H3 |
Clé InChI |
GOILVCXZFJJOGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


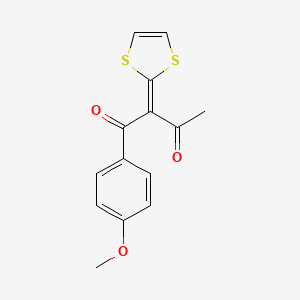
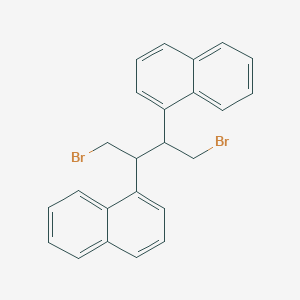

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
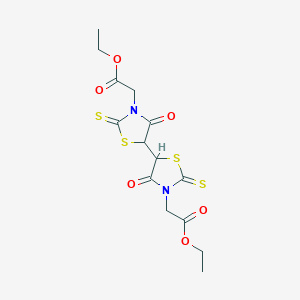

![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
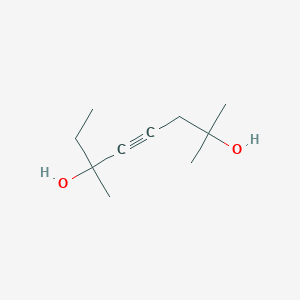
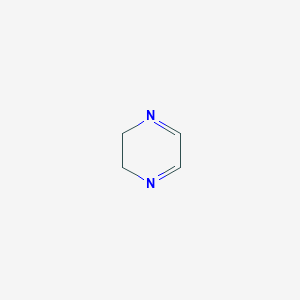
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
